molecular formula C21H24O4 B14366115 4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate CAS No. 90233-52-6

4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate

Katalognummer: B14366115
CAS-Nummer: 90233-52-6
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: AEVBGNFOCRGTHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate is an organic compound known for its unique chemical structure and properties. It is a derivative of benzoic acid and is characterized by the presence of an ethoxycarbonyl group and a pentyl chain. This compound is often used in various scientific research applications due to its stability and reactivity.

Vorbereitungsmethoden

The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Chemischer Reaktionen

4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates .

Wissenschaftliche Forschungsanwendungen

4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pentyl chain can influence the compound’s hydrophobicity and membrane permeability. These properties make it a versatile compound in various biochemical and pharmacological studies .

Vergleich Mit ähnlichen Verbindungen

4-(Ethoxycarbonyl)phenyl 4-pentylbenzoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Eigenschaften

CAS-Nummer

90233-52-6

Molekularformel

C21H24O4

Molekulargewicht

340.4 g/mol

IUPAC-Name

(4-ethoxycarbonylphenyl) 4-pentylbenzoate

InChI

InChI=1S/C21H24O4/c1-3-5-6-7-16-8-10-18(11-9-16)21(23)25-19-14-12-17(13-15-19)20(22)24-4-2/h8-15H,3-7H2,1-2H3

InChI-Schlüssel

AEVBGNFOCRGTHU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.